1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a thiophene ring, and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethanol.
Urea Formation: The intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted functional groups replacing the dimethylamino group.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other urea derivatives with different substituents, such as 1-(2-(Dimethylamino)-2-(furan-3-yl)ethyl)-3-phenethylurea and 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-phenethylurea.
Uniqueness: The presence of the thiophene ring and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-20(2)16(15-9-11-22-13-15)12-19-17(21)18-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRFKFAACUCOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCC1=CC=CC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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